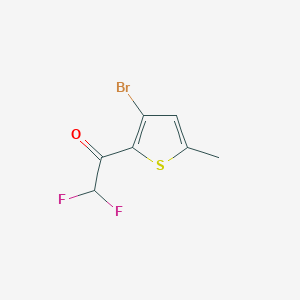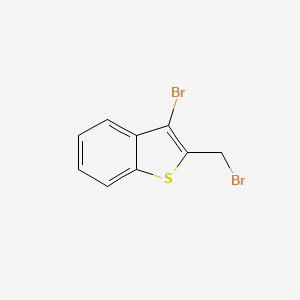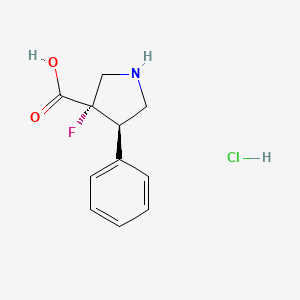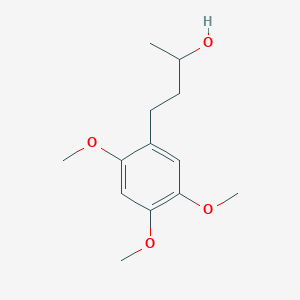
(5-(Tetrahydro-2h-pyran-4-yl)-1,2,4-oxadiazol-3-yl)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-(Tetrahydro-2h-pyran-4-yl)-1,2,4-oxadiazol-3-yl)methanamine: is a chemical compound that features a unique combination of a tetrahydropyran ring and an oxadiazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (5-(Tetrahydro-2h-pyran-4-yl)-1,2,4-oxadiazol-3-yl)methanamine typically involves the formation of the oxadiazole ring followed by the introduction of the tetrahydropyran moiety. One common method involves the cyclization of appropriate precursors under controlled conditions to form the oxadiazole ring. The tetrahydropyran ring can be introduced through nucleophilic substitution reactions.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the formation of the desired product while minimizing by-products.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methanamine group, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be employed to modify the oxadiazole ring or the tetrahydropyran ring, potentially leading to the formation of reduced derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the methanamine group and the oxadiazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups to the compound.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, (5-(Tetrahydro-2h-pyran-4-yl)-1,2,4-oxadiazol-3-yl)methanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology: In biological research, this compound is studied for its potential biological activity. It may serve as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases, making it a candidate for drug development.
Industry: In the industrial sector, this compound can be used in the production of materials with specific properties. Its unique structure may impart desirable characteristics to polymers or other materials.
Mecanismo De Acción
The mechanism of action of (5-(Tetrahydro-2h-pyran-4-yl)-1,2,4-oxadiazol-3-yl)methanamine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.
Comparación Con Compuestos Similares
- (5-(Tetrahydro-2h-pyran-4-yl)-1,2,4-oxadiazol-3-yl)methanol
- (5-(Tetrahydro-2h-pyran-4-yl)-1,2,4-oxadiazol-3-yl)acetic acid
Uniqueness: Compared to similar compounds, (5-(Tetrahydro-2h-pyran-4-yl)-1,2,4-oxadiazol-3-yl)methanamine is unique due to the presence of the methanamine group. This functional group can significantly influence the compound’s reactivity and biological activity, making it distinct from its analogs.
Propiedades
Fórmula molecular |
C8H13N3O2 |
|---|---|
Peso molecular |
183.21 g/mol |
Nombre IUPAC |
[5-(oxan-4-yl)-1,2,4-oxadiazol-3-yl]methanamine |
InChI |
InChI=1S/C8H13N3O2/c9-5-7-10-8(13-11-7)6-1-3-12-4-2-6/h6H,1-5,9H2 |
Clave InChI |
QAPMDBPDNSNKJM-UHFFFAOYSA-N |
SMILES canónico |
C1COCCC1C2=NC(=NO2)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-Amino-3-(imidazo[1,2-A]pyridin-3-YL)propanoic acid](/img/structure/B13582307.png)


![Methyl[2-(1-methylazetidin-3-yl)ethyl]aminedihydrochloride](/img/structure/B13582319.png)





![1-[(3aR,4R,6R,6aR)-6-(azidomethyl)-2,2-dimethyl-tetrahydro-2H-furo[3,4-d][1,3]dioxol-4-yl]-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B13582355.png)
![1-[2-Iodo-4-(trifluoromethyl)phenyl]methanaminehydrochloride](/img/structure/B13582377.png)
